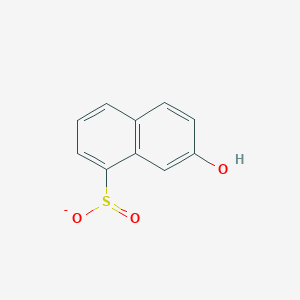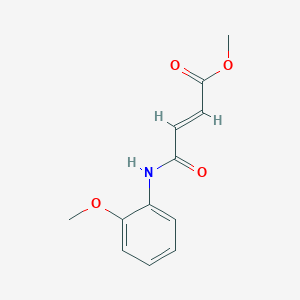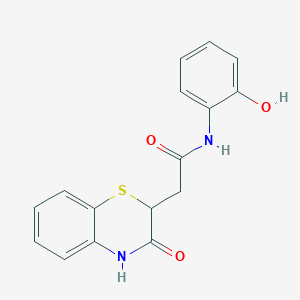
(7-Hydroxy-1-naphthyl)sulfonyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Hydroxy-1-naphthyl)sulfonyl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Hansch's reagent and is widely used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds.
Aplicaciones Científicas De Investigación
(7-Hydroxy-1-naphthyl)sulfonyl has numerous scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it is used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds. This information is crucial in drug discovery and development, as it helps to identify compounds with optimal physicochemical properties for drug delivery.
Another application of (7-Hydroxy-1-naphthyl)sulfonyl is in the field of organic chemistry, where it is used as a reagent for the synthesis of various compounds. This compound can react with a wide range of functional groups, including amines, alcohols, and carboxylic acids, to form the corresponding sulfonamides.
Mecanismo De Acción
The mechanism of action of (7-Hydroxy-1-naphthyl)sulfonyl is not well understood. However, it is believed that the compound reacts with the functional groups of the target molecule through hydrogen bonding and van der Waals interactions. This interaction leads to the formation of a stable complex, which can be used for further analysis.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (7-Hydroxy-1-naphthyl)sulfonyl. However, studies have shown that the compound is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of (7-Hydroxy-1-naphthyl)sulfonyl is its versatility. The compound can be used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds, as well as a reagent for the synthesis of various compounds. Additionally, the compound is relatively non-toxic, making it suitable for use in laboratory experiments.
However, there are also some limitations associated with the use of (7-Hydroxy-1-naphthyl)sulfonyl. One of the limitations is the lack of information available on the compound's mechanism of action. Additionally, the compound may not be suitable for use in experiments involving certain functional groups, such as thiols and phosphates.
Direcciones Futuras
There are numerous future directions for the use of (7-Hydroxy-1-naphthyl)sulfonyl in scientific research. One of the primary directions is in the field of drug discovery and development, where the compound can be used as a tool for the determination of physicochemical properties of various compounds. Additionally, the compound can be used for the synthesis of various compounds, which may have potential applications in various fields.
Another future direction for the use of (7-Hydroxy-1-naphthyl)sulfonyl is in the field of materials science, where the compound can be used as a tool for the determination of the surface properties of various materials. This information is crucial in the development of materials with optimal surface properties for various applications.
Conclusion
In conclusion, (7-Hydroxy-1-naphthyl)sulfonyl is a versatile compound that has numerous scientific research applications. The compound can be used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds, as well as a reagent for the synthesis of various compounds. Additionally, the compound is relatively non-toxic, making it suitable for use in laboratory experiments. While there is limited information available on the compound's mechanism of action, there are numerous future directions for the use of (7-Hydroxy-1-naphthyl)sulfonyl in scientific research.
Métodos De Síntesis
The synthesis of (7-Hydroxy-1-naphthyl)sulfonyl involves the reaction of 7-hydroxynaphthalene-1-sulfonyl chloride with sodium hydroxide. The reaction takes place in anhydrous ethanol, and the product is obtained through filtration and recrystallization. The yield of the product is generally high, and the purity can be improved through further purification techniques.
Propiedades
Fórmula molecular |
C10H7O3S- |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
7-hydroxynaphthalene-1-sulfinate |
InChI |
InChI=1S/C10H8O3S/c11-8-5-4-7-2-1-3-10(14(12)13)9(7)6-8/h1-6,11H,(H,12,13)/p-1 |
Clave InChI |
BARLHDXCXWZGNC-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)[O-] |
SMILES canónico |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[4-[4-(2-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281981.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)


![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)